Methyl 6-cyano-2-formylnicotinate
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Overview
Description
Methyl 6-cyano-2-formylnicotinate is an organic compound with the molecular formula C9H6N2O3 It is a derivative of nicotinic acid, featuring a cyano group at the 6-position and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-2-formylnicotinate typically involves the following steps:
Starting Material: The synthesis begins with nicotinic acid.
Formylation: The formyl group is introduced at the 2-position using formylating agents such as formic acid or formamide under acidic conditions.
Cyanation: The cyano group is introduced at the 6-position through a nucleophilic substitution reaction using cyanide sources like potassium cyanide or sodium cyanide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reagents are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyano-2-formylnicotinate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Methyl 6-carboxy-2-formylnicotinate.
Reduction: Methyl 6-amino-2-formylnicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-cyano-2-formylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 6-cyano-2-formylnicotinate exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: It might interfere with biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Methyl 6-cyano-2-hydroxynicotinate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 6-cyano-2-methylnicotinate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness: Methyl 6-cyano-2-formylnicotinate is unique due to the presence of both a cyano and a formyl group, which confer distinct reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
methyl 6-cyano-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H6N2O3/c1-14-9(13)7-3-2-6(4-10)11-8(7)5-12/h2-3,5H,1H3 |
InChI Key |
QGALFLNSQRQZSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C#N)C=O |
Origin of Product |
United States |
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